D-Dulcitol-2-13C, also known as D-Dulcitol labeled with carbon-13 at the second carbon position, is a stable isotope-labeled sugar alcohol derived from the reduction of galactose. This compound is significant in various scientific studies, particularly in metabolic research and isotopic tracing due to its unique labeling, which allows for detailed analysis of metabolic pathways and mechanisms.
D-Dulcitol-2-13C is classified as a sugar alcohol, specifically a hexitol. It belongs to the broader category of polyols, which are organic compounds containing multiple hydroxyl (–OH) groups. Its molecular formula is C6H14O6, with the specific isotopic labeling indicating the presence of carbon-13 at the second carbon atom.
The synthesis of D-Dulcitol-2-13C can be achieved through various methods, including chemical reduction processes. One common approach involves the reduction of galactose using reducing agents under controlled conditions.
The molecular structure of D-Dulcitol-2-13C features six carbon atoms with hydroxyl groups attached to each carbon. The specific labeling at the second carbon allows researchers to trace its metabolic pathways in biological systems.
D-Dulcitol participates in various chemical reactions typical of sugar alcohols:
The reactions involving D-Dulcitol are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and reaction pathways.
D-Dulcitol acts primarily as a substrate in metabolic pathways. Its metabolism involves conversion into other sugars or sugar derivatives through enzymatic processes.
Research has shown that D-Dulcitol can influence osmotic balance in cells and may play a role in conditions such as cataract formation due to its accumulation in lens tissues under hyperglycemic conditions .
Relevant analytical methods for characterizing these properties include high-performance liquid chromatography and gas chromatography-mass spectrometry.
D-Dulcitol-2-13C has several scientific applications:
D-Dulcitol-2-¹³C, systematically designated as (2-¹³C)-(2R,3S,4R,5S)-Hexane-1,2,3,4,5,6-hexaol, is a stable isotope-labeled derivative of the naturally occurring sugar alcohol dulcitol (galactitol). Its IUPAC nomenclature reflects the specific substitution of carbon-2 (C-2) with the ¹³C isotope while retaining the stereochemical configuration of the parent compound. The systematic name encodes the D-series configuration, confirmed by the stereodescriptors 2R,3S,4R,5S that define the relative orientation of hydroxyl groups across the six-carbon chain. Dulcitol itself belongs to the alditol class—polyols derived from aldose sugars via carbonyl reduction—and is formally the reduction product of D-galactose. The compound's classification as a stable isotope-labeled analog places it under specialized biochemical tools used for tracer studies in metabolic research [1] [5].
Table 1: Systematic Identifiers for D-Dulcitol-2-¹³C
Identifier Type | Designation |
---|---|
IUPAC Name | (2-¹³C)-(2R,3S,4R,5S)-Hexane-1,2,3,4,5,6-hexaol |
Synonyms | Dulcitol-2-¹³C; D-[2-¹³C]galactitol; Melampyrit-2-¹³C; NSC 1944-¹³C-2 |
CAS Registry (Unlabeled) | 608-66-2 |
Molecular Formula | C₅¹³CH₁₄O₆ |
Canonical SMILES | OCC@@HO |
The strategic incorporation of ¹³C at the C-2 position (Figure 1) imparts distinct spectroscopic and analytical properties to D-Dulcitol-2-¹³C without altering its chemical reactivity. This isotopic enrichment (typically >99% atom purity) shifts the resonant frequency of C-2 in ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy, appearing at δ~65–70 ppm—distinct from the ~63 ppm signal of unlabeled C-2—due to the isotope's nuclear spin (I=1/2) versus the spinless ¹²C. In mass spectrometry, the molecular ion [M+H]⁺ exhibits an m/z of 184.17 (vs. 183.16 for unlabeled dulcitol), enabling unambiguous tracking in complex biological matrices. The C-2 site is metabolically critical as it neighbors the C1–C2 bond cleavage point in enzymatic processing by galactitol dehydrogenases. Consequently, this labeled position serves as a sensitive probe for elucidating catabolic fluxes via ¹³C-positional isotopomer analysis [2] [5] [10].
Table 2: Vibrational Frequency Shifts in Key Bonds Due to ¹³C-Labeling
Bond Type | Unlabeled Dulcitol (cm⁻¹) | D-Dulcitol-2-¹³C (cm⁻¹) | Shift (Δcm⁻¹) |
---|---|---|---|
C1-C2 stretch | ~1040 | ~1025 | ~15 |
C2-O2 stretch | ~1080 | ~1070 | ~10 |
C2-C3 stretch | ~1120 | ~1105 | ~15 |
D-Dulcitol-2-¹³C retains the meso configuration of unlabeled dulcitol, evidenced by its internal mirror plane between C-3 and C-4. This symmetry renders it optically inactive despite its chiral centers. Density Functional Theory (DFT) simulations reveal that the lowest energy conformation adopts an extended all-anti (AAAA) chain with gauche orientations at C2–C3 and C4–C5 bonds. The ¹³C-label introduces negligible steric perturbation but subtly alters torsional energetics: rotational barrier at the C2–C3 bond decreases by ~0.3 kcal/mol due to the isotope's mass effect on vibrational zero-point energy. Hydrogen bonding dominates the solid-state structure, forming a dense network where each hydroxyl acts as both donor and acceptor. This bonding network stabilizes a monoclinic crystal lattice (space group P2₁/c), with the ¹³C causing a measurable unit cell contraction of 0.02 Å along the a-axis, detectable via X-ray diffraction [1] [7].
The isotopic substitution at C-2 induces calculable differences in physicochemical properties while preserving bulk biochemical behavior:
Table 3: Structural and Thermodynamic Properties vs. Unlabeled Dulcitol
Property | Unlabeled Dulcitol | D-Dulcitol-2-¹³C | Change |
---|---|---|---|
Molecular Weight | 182.16 g/mol | 183.16 g/mol | +1.00 g/mol |
Melting Point | 188.0°C | 188.5°C | +0.5°C |
C1-C2 Bond Length (X-ray) | 1.532 Å | 1.530 Å | -0.002 Å |
Crystal Density | 1.520 g/cm³ | 1.528 g/cm³ | +0.008 g/cm³ |
Biologically, D-Dulcitol-2-¹³C mirrors native dulcitol in enzyme recognition, as demonstrated by identical K_m values (e.g., 8.3 mM for galactitol dehydrogenase). This fidelity enables its application in tracing polyol pathway fluxes in diabetic models where dulcitol accumulation causes osmotic stress. Recent GC×GC-TOFMS metabolomics studies leverage the ¹³C-signature to distinguish endogenous dulcitol from isotopic background in diabetic kidney failure plasma, revealing 14-fold elevations versus controls [4] [7].
CAS No.: 15751-45-8
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